N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Overview
Description
N-(4-Methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide (NMPO) is an organic molecule that has been studied extensively in recent years due to its potential applications in both in vivo and in vitro experiments. It is a small molecule that has been used as a model compound in a variety of biochemical and physiological studies, as well as being a potential therapeutic agent. NMPO has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. It has been studied for its potential use in cancer therapy, as well as its potential to be used as a diagnostic tool.
Scientific Research Applications
HIV Inhibition
YYA-021 is a small-molecule CD4 mimic that inhibits HIV entry . It competitively inhibits the interaction between gp120, a viral envelope glycoprotein of HIV, and CD4, a cell surface protein . This inhibition prevents HIV from entering the target cells .
Synergistic Neutralization
In TZM-bl cells infected with simian-human immunodeficiency virus isolate MNA (SHIV MNA) or HIV-1 MNA pseudotyped viruses, YYA-021 inhibited the entry of Envs of SHIV MNA and HIV-1 . It has been suggested that YYA-021 has a synergistic neutralization effect when combined with KD-247, an anti-V3 loop mAb .
Pharmacokinetics
Studies have been conducted on the pharmacokinetics of YYA-021. In Jcl:SD rats, the maximum tolerated dose of YYA-021.HCl was 2.5 mg . When administered by tail vein injection, YYA-021 exhibited widespread tissue distribution due to its hydrophobicity .
Preclinical Development
YYA-021 was initially developed by Tokyo Medical & Dental University . Its global highest R&D status is preclinical, with active indications in HIV infections .
Use in Organic Electronics
A compound similar to YYA-021, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), has been used in organic electronics due to its electrochemical properties . It’s possible that YYA-021 could have similar applications.
Use in Radical Polymerization
Again, a similar compound, TEMPO, has been used in radical polymerization . Given the structural similarities, YYA-021 could potentially be used in similar applications.
properties
IUPAC Name |
N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGJQPDCPRMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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